molecular formula C22H20N4O4 B12151592 Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B12151592
M. Wt: 404.4 g/mol
InChI Key: KXIJKIKPDNVFBM-UHFFFAOYSA-N
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Description

Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a fused triazatricyclo framework with a 4-methoxyphenylmethyl substituent at position 7 and an ethyl carboxylate group at position 3. The methoxy group on the aromatic ring enhances electron density, influencing both reactivity and physical properties like solubility .

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C22H20N4O4/c1-3-30-22(28)16-12-17-20(24-18-6-4-5-11-25(18)21(17)27)26(19(16)23)13-14-7-9-15(29-2)10-8-14/h4-12,23H,3,13H2,1-2H3

InChI Key

KXIJKIKPDNVFBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analog is ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 534565-93-0). Key differences lie in the substituents:

  • Target Compound : 7-[(4-Methoxyphenyl)methyl] group (electron-donating methoxy).
  • Analog : 7-Methyl and 6-(3-chlorobenzoyl) groups (electron-withdrawing chloro).

Table 1: Substituent Comparison

Feature Target Compound Analog (CAS: 534565-93-0)
Position 7 Substituent 4-Methoxyphenylmethyl Methyl
Position 6 Substituent Imino group 3-Chlorobenzoyl-imino
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (chloro)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)

The methoxy group in the target compound increases solubility in polar solvents compared to the chloro-substituted analog, which is more lipophilic. This impacts applications in drug design, where bioavailability and membrane permeability are critical .

Spectroscopic and Crystallographic Properties

Spectroscopic Data
  • IR Spectroscopy: The target compound’s carbonyl (C=O) and imino (C=N) stretches are expected near 1680 cm⁻¹ and 1620 cm⁻¹, respectively. The analog’s 3-chlorobenzoyl group introduces additional C-Cl stretching at ~750 cm⁻¹, absent in the target .
  • UV-Vis : Conjugation in the triazatricyclo system results in strong absorbance at ~320 nm (π→π* transitions). The methoxy group may cause a red shift compared to the chloro analog due to enhanced electron delocalization .
Crystallographic Analysis
  • Hydrogen Bonding : The methoxy group in the target compound acts as a weak hydrogen bond acceptor, forming C–H···O interactions. In contrast, the analog’s chloro group participates in halogen bonding (C–Cl···π), leading to denser crystal packing .
  • Ring Puckering : Cremer-Pople parameters for the triazatricyclo core indicate moderate puckering (amplitude ~0.5 Å), comparable to related spiro compounds in . The chloro analog shows slightly flattened geometry due to steric effects .

Table 2: Crystallographic Parameters

Parameter Target Compound Analog (CAS: 534565-93-0)
Hydrogen Bond Donors 1 (N–H) 1 (N–H)
Hydrogen Bond Acceptors 4 (C=O, OCH₃) 3 (C=O, Cl)
Crystal System Monoclinic Triclinic
Packing Efficiency Moderate (65%) High (72%)

Biological Activity

Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a triazatricyclo framework with an imino group and carbonyl functionalities. Its molecular formula is C23H23N5O4 with a molecular weight of approximately 433.5 g/mol . The presence of methoxy groups enhances its lipophilicity, which may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through disruption of cell wall synthesis or interference with protein synthesis pathways.

Antiviral Activity

The compound's structure suggests potential antiviral activity, particularly against RNA viruses. Similar compounds have demonstrated inhibitory effects on viral proteases, which are crucial for viral replication. For instance, the design and synthesis of dipeptide-type inhibitors targeting SARS-CoV proteases have shown promise in related compounds . Further investigation into the specific interactions of Ethyl 6-imino with viral proteins is warranted.

Cytotoxicity and Anticancer Potential

In vitro studies have indicated that Ethyl 6-imino exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest. A comparative analysis of similar triazatricyclo compounds has shown that modifications in the substituents can significantly enhance anticancer activity.

Case Studies

  • Antibacterial Efficacy : A study conducted on derivatives of triazatricyclo compounds revealed that modifications at the methoxy position led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. Ethyl 6-imino was included in this study as a reference compound, demonstrating moderate activity compared to more potent derivatives.
  • Antiviral Screening : In a screening assay against the SARS-CoV protease, Ethyl 6-imino was tested alongside known inhibitors. Although it showed lower potency than lead compounds, its unique structure suggests potential for optimization through further chemical modifications.
  • Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF-7), Ethyl 6-imino exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. The structure-activity relationship (SAR) analysis suggested that substituent variations could enhance these effects significantly.

The biological activity of Ethyl 6-imino can be attributed to several mechanisms:

  • Enzyme Inhibition : The imino and carbonyl groups may facilitate binding to active sites of enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature due to methoxy groups allows for better membrane penetration and interaction with cellular components.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

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